molecular formula C9H9BrN2 B15095946 2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine

2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B15095946
M. Wt: 225.08 g/mol
InChI Key: MULJSYKHSXJXJY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine typically involves the bromination of 8-methylimidazo[1,2-a]pyridine. One common method is the reaction of 8-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-8-methylimidazo[1,2-a]pyridine, while oxidation with potassium permanganate could produce this compound N-oxide .

Scientific Research Applications

2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine
  • 2-(Bromomethyl)pyridine
  • 2-(Bromomethyl)-4-methylimidazo[1,2-a]pyridine

Uniqueness

2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromomethyl and methyl groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties or binding affinities to molecular targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-(bromomethyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-7-3-2-4-12-6-8(5-10)11-9(7)12/h2-4,6H,5H2,1H3

InChI Key

MULJSYKHSXJXJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CBr

Origin of Product

United States

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